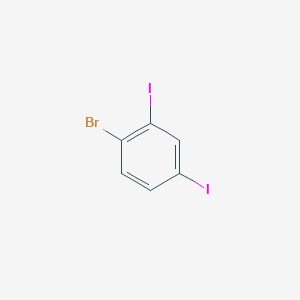

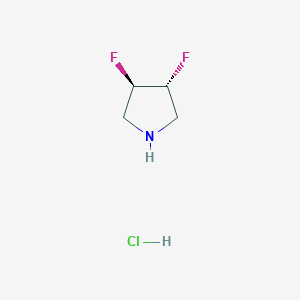

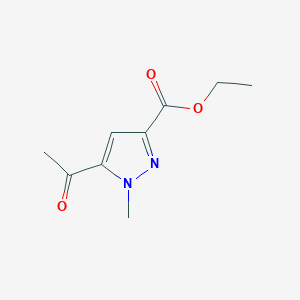

![molecular formula C13H23NO3 B3392715 [S,R]-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester CAS No. 1260589-93-2](/img/structure/B3392715.png)

[S,R]-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester

説明

[S,R]-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester, also known as ABT-594, is a potent analgesic agent that acts on nicotinic acetylcholine receptors (nAChRs). ABT-594 has been extensively studied for its potential use in pain management, and its unique mechanism of action has garnered interest from the scientific community.

科学的研究の応用

Protection of Carboxylic Acids

The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents . It’s frequently used as a protecting group for the carboxylic acid functionality of amino acids .

Synthesis of tert-Butyl Esters

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed . This process is more efficient, versatile, and sustainable compared to the batch .

Use in Flow Microreactor Systems

The compound has been used in flow microreactor systems for the synthesis of tertiary butyl esters . The resultant flow process was found to be more efficient and versatile compared to traditional methods .

Use in Chemical Transformations

The tert-butyl group, a simple hydrocarbon moiety, is used in various chemical transformations . Its unique reactivity pattern is highlighted by its characteristic applications .

作用機序

Target of Action

The primary targets of [S,R]-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester are β-keto esters . β-Keto esters contain both electrophilic and nucleophilic sites and are important synthons in synthetic chemistry . They often constitute a core building block in complex medicinal compounds .

Mode of Action

The compound interacts with its targets through a process known as transesterification . This process is likely to proceed via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important . Alternatively, the formation of an acylketene intermediate may also occur .

Biochemical Pathways

The transesterification of β-keto esters has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel . Transesterification is a convenient method for modifying both simple and elaborate esters and is commonplace in both research and industry .

Pharmacokinetics

It’s known that the tert-butyl ester is resistant to hydrolysis in the gastrointestinal tract , which could potentially impact its bioavailability.

Result of Action

The result of the compound’s action is the production of new esters via the process of transesterification . This process can lead to the synthesis of a broad range of esters from simple alcohols with unactivated tert-butyl esters .

Action Environment

The action of [S,R]-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester can be influenced by environmental factors. For instance, the use of pure silica, SAFI, or SAFII to catalyse the reaction of ethyl acetoacetate with 3-phenylpropanol resulted in unwanted ether formation due to self-coupling of the alcohol . The highest yields and shortest reaction times were associated with the SHF catalyst .

特性

IUPAC Name |

tert-butyl N-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-8(15)9-7-10(13(9,5)6)14-11(16)17-12(2,3)4/h9-10H,7H2,1-6H3,(H,14,16)/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPHIYJPTMJYMI-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC(C1(C)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1C[C@@H](C1(C)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[S,R]-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

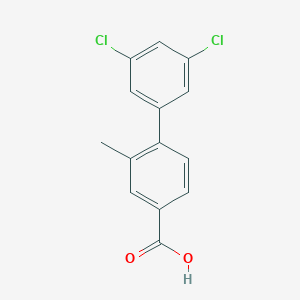

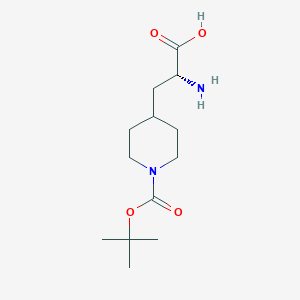

![9-Acetyl-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11(5H)-one](/img/structure/B3392679.png)

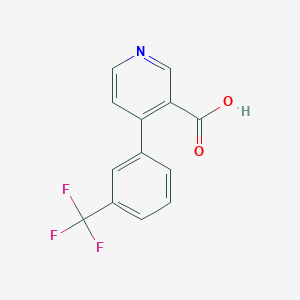

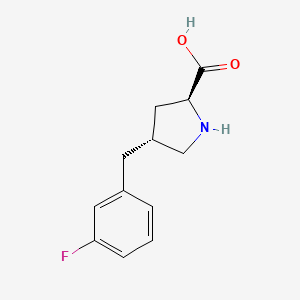

![(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3392687.png)

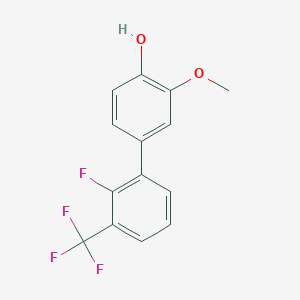

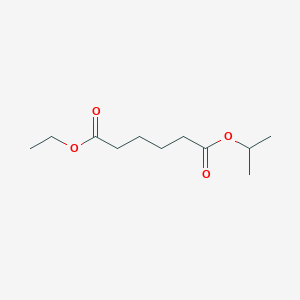

![(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B3392695.png)

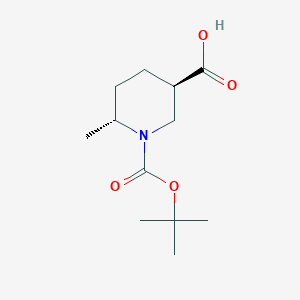

![(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/structure/B3392702.png)